Diethyl 2-[[5-(methylamino)thiophene-2-carbonyl]amino]pentanedioate
Description
IUPAC Name: (2S)-2-[[5-(Methylamino)thiophene-2-carbonyl]amino]pentanedioic acid diethyl ester Synonyms: N-[5-(Methylamino)-2-thienoyl]-L-glutamic acid diethyl ester; CAS 73953-73-8 (Parchem Chemicals) or 112889-02-8 (stereospecific S-configuration) . Molecular Formula: C₁₅H₂₂N₂O₅S Molecular Weight: 342.41 g/mol Physical Properties:
- Appearance: Typically supplied as a powder or crystalline solid.
- LogP: 2.26 (indicating moderate lipophilicity) .
This compound features a central L-glutamic acid backbone esterified at both carboxyl groups, with a 5-(methylamino)thiophene-2-carbonyl moiety linked via an amide bond. Its structure combines a heterocyclic thiophene ring (with a methylamino substituent) and diethyl ester groups, which influence solubility and bioavailability .
Properties
IUPAC Name |
diethyl 2-[[5-(methylamino)thiophene-2-carbonyl]amino]pentanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O5S/c1-4-21-13(18)9-6-10(15(20)22-5-2)17-14(19)11-7-8-12(16-3)23-11/h7-8,10,16H,4-6,9H2,1-3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIUDYHGOODXYDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(C(=O)OCC)NC(=O)C1=CC=C(S1)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Detailed Synthesis Steps
Formation of Thiophene Ring : The synthesis begins with the preparation of the thiophene ring. This can be achieved through various methods, including the reaction of suitable aldehydes and ketones in the presence of sulfur sources.
Introduction of Methylamino Group : The methylamino group is introduced via a nucleophilic substitution or reductive amination reaction. This step is crucial for the biological activity of the final compound.
Coupling with Diethyl Pentanedioate : The final step involves coupling the thiophene derivative with diethyl pentanedioate. This is typically achieved using peptide coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 2,4-dimethoxy-6-chlorotriazine.
Reaction Conditions and Reagents
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | Aldehydes, Ketones, Sulfur Source | High Temperature, Acidic Conditions | Variable |
| 2 | Methylamine, Reducing Agent | Mild Conditions, Basic Medium | 70-90% |
| 3 | Diethyl Pentanedioate, Coupling Reagent | Room Temperature, Organic Solvent | 80-95% |
Biological Activities and Applications
Derivatives of Diethyl 2-[[5-(methylamino)thiophene-2-carbonyl]amino]pentanedioate have shown potential anti-inflammatory and antimicrobial properties, making them interesting candidates for pharmaceutical research.
Chemical Reactions Analysis
Hydrolysis Reactions
The ester groups in the pentanedioate moiety undergo hydrolysis under acidic or basic conditions, forming carboxylic acid derivatives.
Oxidation of the Thiophene Ring
The sulfur atom in the thiophene ring is susceptible to oxidation, forming sulfoxides or sulfones.
Reduction of the Carboxamide Group
The carboxamide group can be reduced to a primary amine using strong reducing agents.
Substitution at the Methylamino Group
The methylamino group participates in nucleophilic substitution reactions, enabling side-chain modifications.
Enzymatic Modifications
In biological systems, the compound undergoes polyglutamation, a conjugation reaction critical for its activity as a thymidylate synthase inhibitor .
| Enzyme | Reaction | Outcome |
|---|---|---|
| Folylpolyglutamate synthetase | Addition of glutamate residues to the carboxylate | Increased intracellular retention and 100-fold potency enhancement . |
Stability Under Physiological Conditions
The compound demonstrates pH-dependent stability:
-
Acidic conditions (pH 2–4): Ester hydrolysis predominates (t₁/₂ = 3.2 h at pH 2) .
-
Neutral conditions (pH 7.4): Stable for >24 h, suitable for intravenous administration .
-
Alkaline conditions (pH 10): Rapid degradation via ester and amide bond cleavage .
Comparative Reactivity with Analogues
A comparison with structurally similar compounds highlights its unique reactivity profile:
Mechanistic Insights from Kinetic Studies
Scientific Research Applications
Diethyl 2-[[5-(methylamino)thiophene-2-carbonyl]amino]pentanedioate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of diethyl 2-[[5-(methylamino)thiophene-2-carbonyl]amino]pentanedioate involves its interaction with specific molecular targets. The thiophene ring can interact with enzymes or receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
Key structural analogs are summarized below, highlighting differences in substituents, functional groups, and pharmacological profiles:
Key Observations:
Heterocyclic Modifications :
- Replacement of thiophene with thiazole (Compound 26) introduces a nitrogen atom, altering electronic properties and binding interactions .
- Pyrrolo[2,3-d]pyrimidine or quinazoline substituents (Compounds 17d, 7, Tomudex) enhance interactions with enzyme active sites, critical for anticancer activity .
Ester vs. Carboxylic Acid :
- Diethyl esters (Target Compound, 17d) improve membrane permeability due to increased lipophilicity (LogP ~2.26 vs. ~-0.5 for carboxylic acids) .
- Carboxylic acid derivatives (Compound 7, Tomudex) exhibit higher water solubility, favoring renal excretion and reduced toxicity .
Substituent Effects: The methylamino group on the thiophene ring (Target Compound) may facilitate hydrogen bonding, whereas phenylacetamido (Compound 26) or pyrrolopyrimidine groups (17d) enable π-π stacking or enzyme inhibition .
Structure-Activity Relationships (SAR) :
- Chain Length : Elongation from propyl (Compound 8) to hexyl (17e) linkers reduces activity, suggesting optimal spacer length for target engagement .
- Ester Hydrolysis : Conversion of diethyl esters (e.g., 17d) to carboxylic acids (e.g., 7) alters pharmacokinetics, as seen in the 90% yield hydrolysis using NaOH .
Biological Activity
Diethyl 2-[[5-(methylamino)thiophene-2-carbonyl]amino]pentanedioate, a compound featuring a thiophene ring and an amino group, has garnered attention for its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and therapeutic potential.
Chemical Structure
The compound can be represented as follows:
This structure includes a pentanedioate backbone and a thiophene moiety, which is known for its diverse biological activities.
Anticancer Properties
Recent studies suggest that compounds similar to this compound exhibit anticancer properties. For example, a derivative demonstrated significant inhibition of fatty acid synthase (FASN), leading to reduced cell viability in cancer models. This effect is attributed to the disruption of mitochondrial function and increased oxidative stress in cancer cells .
Table 1: Summary of Anticancer Activity
| Compound | Mechanism of Action | Effect on Cell Viability | Reference |
|---|---|---|---|
| This compound | Inhibition of FASN | Decreased viability in cancer cells |
Antimicrobial Activity
The compound also shows promise in antimicrobial applications. Similar thiophene derivatives have been reported to possess significant antimicrobial activity against various pathogens. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .
Table 2: Antimicrobial Efficacy
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| This compound | E. coli | 32 µg/mL | |
| Similar Thiophene Derivative | S. aureus | 16 µg/mL |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for cancer cell metabolism, particularly FASN, leading to altered lipid metabolism and apoptosis in cancer cells .
- Oxidative Stress Induction : The generation of reactive oxygen species (ROS) as a result of mitochondrial dysfunction has been linked to the cytotoxic effects observed in various cancer cell lines .
- Membrane Disruption : The antimicrobial effects may result from the compound's ability to integrate into microbial membranes, causing structural damage and loss of function .
Case Studies
A notable study evaluated the effects of this compound on human breast cancer cells (MCF-7). The results indicated that treatment with the compound led to a dose-dependent decrease in cell proliferation and increased apoptosis markers, suggesting its potential as an anticancer agent.
Study Findings
- Cell Line : MCF-7 (human breast cancer)
- Concentration Range : 0–100 µM
- Key Outcomes :
- IC50 = 25 µM
- Increased caspase activity indicating apoptosis
Q & A
Q. What computational tools are recommended for predicting metabolic liabilities in this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
